molecular formula C20H15ClO5S B5131439 Benzyl 4-[(4-chlorobenzenesulfonyl)oxy]benzoate

Benzyl 4-[(4-chlorobenzenesulfonyl)oxy]benzoate

Cat. No.: B5131439
M. Wt: 402.8 g/mol
InChI Key: GECURNUNDQDSID-UHFFFAOYSA-N
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Description

Benzyl 4-[(4-chlorobenzenesulfonyl)oxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with a 4-chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-[(4-chlorobenzenesulfonyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with benzyl alcohol in the presence of a suitable catalyst. The resulting benzyl 4-hydroxybenzoate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-[(4-chlorobenzenesulfonyl)oxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 4-[(4-chlorobenzenesulfonyl)oxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-[(4-chlorobenzenesulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-[(4-chlorobenzenesulfonyl)oxy]benzoate is unique due to the presence of both the benzyl and sulfonyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

benzyl 4-(4-chlorophenyl)sulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO5S/c21-17-8-12-19(13-9-17)27(23,24)26-18-10-6-16(7-11-18)20(22)25-14-15-4-2-1-3-5-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECURNUNDQDSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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